Talarozol

Descripción general

Descripción

Funciona como un agente bloqueador del metabolismo del ácido retinoico (RAMBA) al inhibir la isoforma de la enzima citocromo P450 CYP26, que es responsable del catabolismo del ácido todo-trans-retinoico . El talarozole se ha investigado para el tratamiento de diversas afecciones dermatológicas como el acné, la psoriasis y otros trastornos de la queratinización .

Aplicaciones Científicas De Investigación

Ha mostrado promesa en el tratamiento de la osteoartritis de manos al aumentar los niveles de ácido retinoico . El compuesto también se ha investigado por sus propiedades antiinflamatorias y su capacidad para suprimir los genes mecanoinflamatorios en el cartílago articular . Además, el talarozole se ha utilizado en el tratamiento de la psoriasis y el acné debido a su capacidad para inhibir el metabolismo del ácido retinoico .

Mecanismo De Acción

El talarozole ejerce sus efectos al inhibir la isoforma de la enzima citocromo P450 CYP26, que es responsable del catabolismo del ácido todo-trans-retinoico . Esta inhibición conduce a un aumento de los niveles de ácido retinoico, que a su vez regula la diferenciación y el crecimiento epitelial a través de la activación de receptores específicos del ácido retinoico nuclear (RAR) . El mecanismo de acción del talarozole implica la inhibición de la hidroxilasa del ácido retinoico, aumentando así la eficacia biológica del ácido retinoico .

Análisis Bioquímico

Biochemical Properties

Talarozole inhibits cytochrome-P450-dependent all-trans-retinoic acid catabolism by blocking the cytochrome P450 enzyme isoform CYP26, a retinoic acid hydroxylase . It has 750-fold higher potency than the earlier drug liarozole as well as greater selectivity, with more than 300-fold selectivity for inhibition of CYP26A1 over other steroid-metabolizing enzymes .

Cellular Effects

Talarozole has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress mechano-inflammatory genes in articular cartilage in vivo . It also reduced cartilage degradation and osteophyte formation after 26 days . These effects suggest that Talarozole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Talarozole involves its role as a retinoic acid metabolism blocking agent (RAMBA) . It acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of retinoic acid . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Talarozole has shown changes in its effects over time. For instance, it was able to suppress mechano-inflammatory genes in articular cartilage in vivo 6 hours after mouse knee joint destabilization . It also reduced cartilage degradation and osteophyte formation after 26 days .

Dosage Effects in Animal Models

The effects of Talarozole vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the drug has been shown to have significant effects in animal models of osteoarthritis .

Metabolic Pathways

Talarozole is involved in the metabolic pathway of retinoic acid. It inhibits the metabolism of retinoic acid by blocking cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and possibly also CYP26B1), retinoic acid hydroxylases .

Transport and Distribution

The distribution of Talarozole within the skin was investigated: 80% was located in the epidermis, while the remaining 20% was found in the dermis . This suggests that Talarozole is transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.

Subcellular Localization

While specific subcellular localization of Talarozole is not mentioned in the available literature, its significant presence in the epidermis suggests that it may be localized in specific compartments or organelles within the cell .

Métodos De Preparación

La síntesis de talarozole implica varios pasos, comenzando con la preparación de una solución madre en metanol. Se realizan diluciones apropiadas para obtener soluciones de calibración que van desde 0,10 a 10 μg/ml . La solución de adición de metanol se prepara a una concentración de 250 μg/ml . Los métodos de producción industrial para el talarozole no están ampliamente documentados, pero el compuesto se sintetiza típicamente utilizando técnicas de síntesis orgánica estándar que involucran derivados de azoles .

Análisis De Reacciones Químicas

El talarozole experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la espectrometría de movilidad iónica (IMS) para la verificación de la limpieza del equipo . Los principales productos formados a partir de estas reacciones son típicamente compuestos de azol, que están bien separados en el plasmagrama de otros compuestos de azol .

Comparación Con Compuestos Similares

El talarozole es único en su alta potencia y selectividad como agente bloqueador del metabolismo del ácido retinoico. Tiene una potencia 750 veces mayor que el fármaco anterior liarozole y una mayor selectividad, con más de 300 veces mayor selectividad para la inhibición de CYP26A1 sobre otras enzimas que metabolizan esteroides como CYP17A1 y aromatasa (CYP19A1) . Compuestos similares incluyen liarozole, que también funciona como un agente bloqueador del metabolismo del ácido retinoico, pero con menor potencia y selectividad .

Propiedades

IUPAC Name |

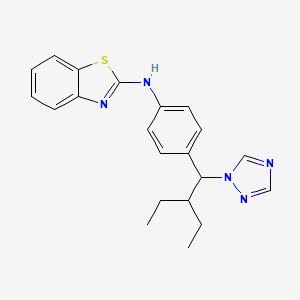

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942185 | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

201410-53-9 | |

| Record name | Talarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talarozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Talarozole?

A: Talarozole functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]

Q2: What are the downstream effects of Talarozole's inhibition of atRA degradation?

A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:

- Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]

- Suppression of inflammatory responses: Talarozole has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]

- Modulation of mitochondrial function: Studies suggest Talarozole can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]

Q3: In which therapeutic areas is Talarozole being investigated?

A3: Based on its mechanism of action and observed effects, Talarozole is being explored as a potential therapeutic agent for several conditions:

- Skin disorders: This includes psoriasis and acne, where Talarozole might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]

- Osteoarthritis: Research suggests Talarozole could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]

- Acute myeloid leukemia: There is interest in combining Talarozole with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []

Q4: How does the tissue-specific distribution of Talarozole influence its effects?

A4: Research indicates that Talarozole demonstrates varying distribution patterns across different tissues:

- Topical application: When applied topically, Talarozole primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []

Q5: What is known about the stability and formulation of Talarozole?

A: While detailed information about Talarozole's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze Talarozole in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.

Q6: What analytical methods are commonly employed to study Talarozole?

A6: Various analytical techniques have been employed to investigate Talarozole:

- Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following Talarozole treatment. [, ]

- Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []

- Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for Talarozole. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.